molecular formula C14H10Cl2O2 B1300814 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 66742-56-1

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B1300814
CAS RN: 66742-56-1
M. Wt: 281.1 g/mol
InChI Key: IBSVCXCLEDNCTC-UHFFFAOYSA-N
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Description

The compound "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a part of a class of organic compounds characterized by the presence of a formyl group attached to a benzene ring. This particular compound is modified with a 3,4-dichlorobenzyl group attached through an ether linkage at the para position of the benzaldehyde. The presence of chlorine atoms and the benzyl group could potentially influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the protection of hydroxyl groups, as seen in the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which can be achieved using various protecting groups including 3,4-dichlorobenzyl in yields between 67-75% . This suggests that similar methods could be applied to synthesize "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" by protecting the hydroxyl group and then introducing the dichlorobenzyl group.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . The presence of substituents on the benzene ring can lead to shifts in the spectroscopic signatures, which can be analyzed to confirm the structure of the compound. Density functional theory (DFT) methods can be used to optimize molecular structures and geometries, providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions. For instance, the direct ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, indicating that the position adjacent to the formyl group can be selectively activated . Additionally, the reactivity of the aldehyde group allows for the formation of hydrazones and other derivatives, as seen in the synthesis of benzaldehyde-2-chloro benzoylhydrazone . The presence of electron-withdrawing groups such as dichlorobenzyl could influence the reactivity of the aldehyde group in "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like dichlorobenzyl can affect the compound's boiling point, solubility, and stability. The thermal stability of benzaldehyde derivatives can be studied using thermal analysis techniques, and compounds with dichlorobenzyl groups may exhibit different thermal behavior compared to unsubstituted benzaldehyde . The electronic properties, such as charge transport potential, can also be assessed through electrochemical studies .

Scientific Research Applications

Synthesis and Reactivity

  • 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is involved in the regioselective protection of hydroxyl groups in synthetic chemistry. Plourde and Spaetzel (2002) demonstrated the protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups including 3,4-dichlorobenzyl, which yielded between 67-75% (Plourde & Spaetzel, 2002).

Industrial Applications

  • Benzaldehyde, a derivative of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, is a key chemical in various industries like cosmetics, perfumery, food, and pharmaceuticals. Sharma et al. (2012) explored the oxidative properties of mesoporous Ti-SBA-15, which increased benzyl alcohol conversion to benzaldehyde by threefold (Sharma, Soni, & Dalai, 2012).

Medical Research

  • Substituted benzaldehydes, including 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have been studied for their potential medical applications. Beddell et al. (1984) found that these compounds can increase the oxygen affinity of human hemoglobin and potentially inhibit sickling of erythrocytes in sickle cell disease (Beddell et al., 1984).

Environmental and Green Chemistry

  • In the field of green chemistry, benzaldehyde derivatives play a role in eco-friendly selective oxidation processes. Han et al. (2010) discussed the gas-phase selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen, emphasizing its application in environmentally conscious manufacturing (Han, Xu, Su, Xu, & Ding, 2010).

Photocatalysis

  • The compound is also relevant in photocatalysis research. Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free graphitic carbon nitride, highlighting the potential of these reactions in sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVCXCLEDNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352865
Record name 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

CAS RN

66742-56-1
Record name 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
S1P 5 is one of 5 receptors for sphingosine-1-phosphate and is highly expressed on endothelial cells within the blood–brain barrier, where it maintains barrier integrity in in vitro models …
Number of citations: 55 pubs.acs.org
R Takano, M Yoshida, M Inoue, T Honda… - Bioorganic & Medicinal …, 2015 - Elsevier
GPR40 agonists stimulate insulin secretion only under the presence of high glucose concentration. Based on this mechanism, GPR40 agonists are believed to be promising novel …
Number of citations: 19 www.sciencedirect.com
P Linciano, C Pozzi, G Tassone, G Landi… - European Journal of …, 2023 - Elsevier
Pteridine reductase 1 (PTR1) is a catalytic protein belonging to the folate metabolic pathway in Trypanosmatidic parasites. PTR1 is a known target for the medicinal chemistry …
Number of citations: 0 www.sciencedirect.com
AL Balzano - 2017 - elea.unisa.it
JHDMs (JmjC-domain-containing histone demethylases) are the largest class of demethylase enzymes, contain a Jumonji C (JmjC) domain and catalyze lysine demethylation of …
Number of citations: 0 elea.unisa.it

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